(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine
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Overview
Description
(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange, or nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutanamines, while oxidation and reduction reactions will yield imines or secondary/tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromo-5-chlorophenyl)butan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(3-Bromo-5-methylphenyl)butan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI Key |
KUMNULKDYGOLHW-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
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